1-(2-Bromophenyl)-1H-imidazole

Description

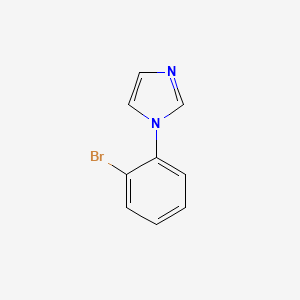

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPBSOYHRXOAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 2 Bromophenyl 1h Imidazole and Its Derivatives

Direct N-Arylation Approaches

Direct N-arylation of the imidazole (B134444) ring with an aryl halide is the most straightforward and common method for synthesizing N-aryl imidazoles. This approach involves the formation of a carbon-nitrogen bond between the imidazole nitrogen and the halogen-bearing carbon of the aryl halide.

Transition metal catalysis is paramount for the efficient N-arylation of imidazoles. Copper and palladium complexes are the most widely employed catalysts, each offering distinct advantages in terms of reaction conditions, substrate scope, and functional group tolerance.

Copper-catalyzed N-arylation reactions are foundational methods for constructing the C-N bond in aryl-heterocycle synthesis.

The Ullmann condensation , a classical copper-promoted reaction, traditionally involves coupling an amine with an aryl halide at high temperatures, often requiring stoichiometric amounts of copper. acs.org Modern adaptations have improved this method, allowing for catalytic amounts of copper under milder conditions. The reaction typically proceeds by coupling an imidazole with an aryl halide, such as 2-bromobenzene, in the presence of a copper catalyst and a base. For instance, a simple and efficient one-pot protocol for synthesizing imidazo[1,2-c]quinazoline derivatives begins with a copper-catalyzed Ullmann-type C-N coupling between substituted 2-(2-bromophenyl)-1H-imidazoles and formamide. researchgate.netnih.gov

The Chan-Lam coupling reaction represents a significant advancement, typically utilizing arylboronic acids as the aryl source instead of aryl halides, which often allows for milder reaction conditions. acs.orgnih.gov Novel diamine copper complexes have been shown to be effective catalysts for the intermolecular coupling of arylboronic acids with imidazoles at room temperature. researchgate.net Specifically designed copper(II) complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have demonstrated excellent catalytic activity in Chan–Lam coupling reactions of benzimidazole (B57391) derivatives with arylboronic acids, achieving high yields. nih.gov While these examples use arylboronic acids or different imidazole substrates, the underlying principles guide the synthesis of 1-(2-Bromophenyl)-1H-imidazole by adapting the catalyst system for use with 2-bromophenylboronic acid.

| Reaction Type | Aryl Source | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ullmann-type (Ligand-Free) | Bromobenzene (B47551) | CuBr (2.5 mol%) | K₂CO₃ | NMP | 160 | 79 | uu.nl |

| Modified Ullmann | Aryl Bromides | Salen-Cu(II) complex (5 mol%) | Cs₂CO₃ | DMSO | 100 | Moderate to Excellent | researchgate.net |

| Chan-Lam type | Arylboronic Acids | [Cu(OH)·TMEDA]₂Cl₂ | - | CH₂Cl₂ | RT | Good to Excellent | nih.govresearchgate.net |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides (or pseudohalides) and amines. organic-chemistry.org This methodology is highly valued for its broad substrate scope and functional group tolerance. However, its application to the N-arylation of imidazoles presents unique challenges. Imidazoles can act as inhibitors, preventing the in situ formation of the catalytically active Pd(0)-ligand complex. nih.gov

A study on the N-arylation of 4-methylimidazole (B133652) with bromobenzene highlighted this issue. nih.gov Using various biaryl phosphine (B1218219) ligands (such as XPhos) typically effective in Buchwald-Hartwig reactions resulted in low yields. nih.gov The efficacy of the reaction was significantly improved by pre-activating the catalyst—heating the palladium source (Pd₂(dba)₃) and the ligand in the absence of the imidazole before the reaction. nih.gov This pre-activation step ensures the formation of the active catalytic species, which the imidazole does not readily displace once formed. nih.gov This approach enables the completely N1-selective arylation of unsymmetrical imidazoles with aryl bromides, chlorides, and triflates. nih.gov

| Catalyst System | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / L1 (XPhos) | K₃PO₄ | Standard in situ | 6 | nih.gov |

| Pd₂(dba)₃ / L1 (XPhos) | K₃PO₄ | Pre-activated catalyst, higher loading | 66 | nih.gov |

To overcome the cost and sensitivity of complex ligands, research has focused on developing ligand-free and modified catalytic systems.

Ligand-Free Systems: Theoretical studies using density functional theory (DFT) have investigated the mechanism of ligand-free, CuI-catalyzed N-arylation of imidazole with bromobenzene. scispace.comworldscientific.com These studies concluded that the reaction is feasible, proceeding through an oxidative addition/reductive elimination mechanism where the oxidative addition is the rate-limiting step. scispace.comworldscientific.com Experimental work has validated this, demonstrating that the N-arylation of imidazole with bromobenzene can be achieved in good yield (79%) using only a catalytic amount of a simple copper(I) salt (CuBr) without any additional ligand. uu.nl

Modified Catalytic Systems: A variety of modified catalysts have been developed to enhance efficiency, stability, and recyclability.

Salen-Cu(II) Complexes: Inexpensive and air-stable Salen-Cu(II) complexes have been shown to be a novel class of catalysts for the N-arylation of imidazoles with aryl bromides, providing moderate to excellent yields under mild conditions without the need for an inert atmosphere. researchgate.net

Palladium Nanoparticles: Commercially available and recoverable palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles have been used to synthesize N-aryl imidazoles in high yields. biomedres.usbiomedres.us These reactions are conducted in an environmentally friendly water/isopropyl alcohol solvent mixture under ultrasonic conditions, and the catalyst can be recovered and reused. biomedres.usbiomedres.us

Magnetic MOFs: A recyclable core-shell magnetic metal-organic framework, Fe₃O₄@SiO₂@MOF-199, has been used as a catalyst for the coupling of 2-(2-bromoaryl)imidazoles with other reagents. acs.org The magnetic nature of the catalyst allows for easy recovery and reuse without significant loss of activity. acs.org

Aryl bromides, such as 2-bromobenzene, are common and effective substrates for the N-arylation of imidazoles. Their reactivity is intermediate between the more reactive but costlier aryl iodides and the less reactive aryl chlorides. biomedres.us In many catalytic systems, aryl iodides may provide higher yields, but aryl bromides offer a good balance of reactivity and economic viability. researchgate.netbiomedres.us For instance, in a ligand-free copper-catalyzed system, bromobenzene was found to be the best substrate for C-N coupling reactions. uu.nl Palladium-catalyzed systems, such as the Buchwald-Hartwig amination, are also well-suited for aryl bromides. nih.gov The presence of an ortho-substituent, as in this compound, can introduce steric effects that may influence reaction rates compared to meta- or para-substituted analogs.

Transition Metal-Catalyzed N-Arylation of Imidazoles with Aryl Halides

Cross-Coupling Reactions Involving Bromophenyl and Imidazole Moieties

Once synthesized, this compound becomes a valuable intermediate for constructing more complex molecules. The bromine atom on the phenyl ring is strategically positioned for subsequent cross-coupling reactions, allowing for the introduction of various functional groups.

A notable application is the palladium-catalyzed, site-selective phosphorylation of 1-(2-Bromophenyl)-1H-imidazoles. mcgill.ca In a process demonstrating solvent-switchable regioselectivity, P-chiral tert-butyl(aryl)phosphine oxides can be cross-coupled to the imidazole substrate with high enantiospecificity. mcgill.ca This reaction, which can be directed to either the C2 or C5 position of the imidazole ring, leads to the formation of a novel class of P-chiral imidazole-based phosphine oxides, which have applications as ligands in asymmetric catalysis. mcgill.ca This exemplifies how the bromo-functionalized scaffold of this compound serves as a key building block for advanced chemical synthesis.

Carbon-Carbon (C-C) Cross-Coupling Strategies (e.g., Suzuki-Miyaura with Imidazole Precursors)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. researchgate.netscirp.org In the context of synthesizing derivatives of this compound, this strategy can be employed by using a pre-functionalized imidazole precursor.

For instance, a bromo-substituted imidazole can be coupled with an arylboronic acid to introduce a new aryl group at a specific position on the imidazole ring. nih.govacs.org The reaction conditions are generally mild and tolerant of a wide range of functional groups. scirp.org A typical catalytic system involves a palladium catalyst, such as PdCl2(dppf), and a base, often under phase-transfer conditions to facilitate the reaction between the organic and aqueous phases where the reagents reside. nih.govacs.org The versatility of the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl substituents, providing access to a broad library of compounds. nih.gov

An alternative approach involves the direct C-2 arylation of N-unprotected 4(5)-aryl-1H-imidazoles with aryl halides, which can be achieved with high selectivity using a palladium acetate (B1210297) catalyst and copper(I) iodide as a co-catalyst. nih.govacs.org This method avoids the need for N-protection and subsequent deprotection steps, streamlining the synthetic process.

Below is a table summarizing representative conditions for Suzuki-Miyaura reactions involving imidazole precursors:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactants | Product | Ref |

| PdCl2(dppf) | dppf | K2CO3 | Toluene/Water | 80 | 4(5)-Bromo-1H-imidazole, Arylboronic acid | 4(5)-Aryl-1H-imidazole | nih.gov |

| Pd(OAc)2 | None | None | DMF | 140 | 4(5)-Aryl-1H-imidazole, Aryl bromide/iodide | 2,4(5)-Diaryl-1H-imidazole | nih.govacs.org |

| Pd(PPh3)4 | PPh3 | Na2CO3 | DMF/Water | 90 | Heteroaryl halide, Arylboronic acid | 5-Substituted heteroaryl pyrimidine | scirp.org |

Nickel-Catalyzed Acylation of Aryl Bromides with Imidazole Derivatives

Nickel-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations. chemrxiv.orgchemrxiv.org One notable application is the acylation of aryl bromides, including this compound, using acylimidazoles as the acyl source. researchgate.netacs.org This method provides a direct route to aryl ketones.

The reaction typically employs a nickel(II) salt as a precatalyst, which is reduced in situ to the active nickel(0) species. nih.govnih.gov A bidentate phosphine ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base like potassium phosphate (B84403) are often used to facilitate the catalytic cycle. nih.govrsc.org The reaction proceeds through the oxidative addition of the aryl bromide to the nickel(0) complex, followed by reaction with the acylimidazole and reductive elimination to afford the ketone product.

A significant advantage of this methodology is the ability to use readily available and stable acylimidazoles, which can be prepared from the corresponding carboxylic acids. researchgate.netacs.org The reaction exhibits broad substrate scope and functional group tolerance. chemrxiv.orgresearchgate.netacs.org

The following table details typical conditions for nickel-catalyzed acylation:

| Catalyst | Ligand | Reductant | Additive | Solvent | Reactants | Product | Ref |

| NiI2 | bipy | Zn powder | ZnBr2 | Not specified | Aryl bromide, Acylimidazole | Alkyl aryl ketone | chemrxiv.org |

| Ni(OTf)2 | dcype | Not specified | K3PO4 | t-amylOH | Imidazole, Phenol derivative | C2-Arylated imidazole | nih.govrsc.org |

Intramolecular C-N and C-H Arylation for Fused Imidazole Systems

The synthesis of fused imidazole systems, where the imidazole ring is part of a larger polycyclic structure, can be achieved through intramolecular cyclization reactions. These reactions often involve the formation of a new carbon-nitrogen (C-N) or carbon-carbon (C-H) bond.

Palladium-catalyzed intramolecular C-H arylation is a powerful technique for constructing fused heteroaromatic compounds. kobe-u.ac.jpcdnsciencepub.com For example, an N-substituted imidazole bearing a haloaryl group can undergo intramolecular cyclization to form a new ring. kobe-u.ac.jp This process is typically catalyzed by a palladium(0) species and can be more effective than radical cyclizations mediated by tin hydrides. cdnsciencepub.com The reaction conditions are often milder than the corresponding intermolecular reactions. kobe-u.ac.jp

Copper-catalyzed intramolecular C-N bond formation provides another route to fused benzimidazole derivatives. acs.org This method is particularly useful for synthesizing benzimidazoles from N-(2-haloaryl)benzamidines. The reaction can be carried out in water, making it an environmentally friendly approach. acs.org

Domino reactions that combine intermolecular C-N coupling with intramolecular C-H arylation have also been developed for the one-pot synthesis of complex fused systems. chim.it These methods offer high efficiency by avoiding the isolation of intermediates.

Key features of intramolecular cyclization strategies are summarized below:

| Catalyst | Ligand | Base | Solvent | Reaction Type | Starting Material | Product | Ref |

| Pd(OAc)2 | PPh3 | Cs2CO3 | DMF | Intramolecular C-H Arylation | 1-(2-Iodobenzyl)-1H-imidazole | 5H-Imidazo[5,1-a]isoindole | kobe-u.ac.jp |

| Cu2O | DMEDA | K2CO3 | Water | Intramolecular C-N Arylation | 2-Halo-N-arylbenzamidine | Benzimidazole derivative | acs.org |

| Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | Domino C-N/C-H Arylation | Dihaloarene, Benzimidazole | Benzimidazole-fused phenanthridine | chim.it |

Multi-Component and Cyclocondensation Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like substituted imidazoles in a single step from three or more starting materials. isca.meresearchgate.net This strategy is atom-economical and can rapidly generate molecular diversity. isca.me A common MCR for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium (B1175870) source. chemrxiv.orgresearchgate.net

Various catalysts can be employed to promote these reactions, including p-toluenesulfonic acid (PTSA) and even natural catalysts like fruit juices, highlighting a move towards greener synthesis. isca.meresearchgate.net These reactions are often performed under mild conditions and can produce highly substituted imidazoles in good yields. isca.me

Cyclocondensation reactions are another important class of reactions for forming the imidazole ring. These typically involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent. rsc.orgjlu.edu.cn The reaction of an electron-deactivated 2-aminophenyl tethered imidazole with various electrophiles can lead to either imidazo[1,2-a]quinoxalines or benzo[f]imidazo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.enamine.nettriazepines, depending on the nature of the electrophile. rsc.org

The table below provides examples of MCRs and cyclocondensation reactions for imidazole synthesis:

| Catalyst/Reagent | Reaction Type | Reactants | Product | Ref |

| p-Toluene sulfonic acid | Multi-component | Benzil, Aldehyde, Ammonium acetate, Aniline | Tetra-substituted imidazole | isca.me |

| Fruit juice | Multi-component | Substituted aldehyde, Methyl acetoacetate, Ammonium acetate | Substituted imidazole | researchgate.net |

| Microwave irradiation | Cyclocondensation | 5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile, Aldehyde/Ketone | Imidazo[1,2-a]quinoxaline | rsc.org |

| Carbonyl diimidazole (CDI) | Cyclocondensation | 5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile | Benzo[f]imidazo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.enamine.nettriazepine | rsc.org |

Denitrogenative Transformations in Imidazole Synthesis

An unconventional yet effective strategy for imidazole synthesis involves the denitrogenative transformation of other nitrogen-containing heterocycles, particularly 1,2,3-triazoles. mdpi.comnih.gov This approach leverages the controlled extrusion of dinitrogen (N2) from a triazole precursor to generate a reactive intermediate that subsequently rearranges to form the imidazole ring.

Acid-mediated denitrogenation of 5-amino-1,2,3-triazoles can lead to the formation of 2-substituted 1H-imidazole derivatives. mdpi.comnih.gov The reaction proceeds through an intramolecular cyclization followed by ring-opening of the triazole to form a carbene intermediate, which can then be trapped by various nucleophiles. mdpi.com

Transition metal-catalyzed denitrogenative reactions of N-sulfonyl-1,2,3-triazoles with nitriles provide another route to imidazoles. thieme-connect.com Rhodium catalysts are commonly used for this transformation, which is believed to proceed through a rhodium carbenoid intermediate. thieme-connect.com This method allows for the synthesis of a range of N-sulfonyl imidazoles.

Key aspects of denitrogenative imidazole synthesis are highlighted in the table below:

| Precursor | Reagent/Catalyst | Key Intermediate | Product Type | Ref |

| 5-Amino-1,2,3-triazole | Acid | Carbene | 2-Substituted 1H-imidazole | mdpi.comnih.gov |

| N-Sulfonyl-1,2,3-triazole | Rhodium(II) catalyst | Rhodium carbenoid | N-Sulfonyl imidazole | thieme-connect.com |

| N-(1,2,4-Triazolyl)-1,2,3-triazole | Rhodium(II) catalyst | Rhodium carbenoid | Substituted imidazole | thieme-connect.com |

Post-Synthetic Functionalization of this compound Core

Once the this compound core is synthesized, its properties can be further tuned through post-synthetic functionalization. This involves selectively modifying the existing scaffold to introduce new functional groups.

Direct C-H arylation is a powerful tool for the late-stage functionalization of the imidazole ring. nih.gov By using appropriate catalysts and directing groups, it is possible to selectively arylate the C2, C4, and C5 positions of the imidazole core. nih.gov For example, palladium-catalyzed direct C-2 arylation of N-unprotected 4(5)-aryl-1H-imidazoles has been demonstrated. acs.org Nickel catalysis has also been employed for the C-H arylation and alkenylation of imidazoles. nih.govrsc.org

The bromine atom on the phenyl ring of this compound serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents at the 2-position of the phenyl ring.

The following table summarizes methods for the post-synthetic functionalization of the imidazole core:

| Reaction Type | Catalyst/Reagent | Position Functionalized | Functional Group Introduced | Ref |

| Direct C-H Arylation | Pd(OAc)2/CuI | C2 | Aryl | acs.org |

| Direct C-H Arylation | Ni(OTf)2/dcype | C2 | Aryl | nih.govrsc.org |

| Direct C-H Arylation | Palladium catalyst | C5 and C2 | Aryl | nih.gov |

| N-Arylation | Copper catalyst | N1 | Aryl | organic-chemistry.org |

Mechanistic Elucidation and Reaction Kinetics in 1 2 Bromophenyl 1h Imidazole Chemistry

Detailed Reaction Mechanisms of N-Arylation Processes

The N-arylation of imidazole (B134444) with 2-bromobenzene derivatives to form 1-(2-Bromophenyl)-1H-imidazole can proceed through several proposed mechanistic pathways, largely dependent on the choice of catalyst system (copper or palladium).

A prevalent mechanism, particularly in palladium-catalyzed systems and frequently proposed for copper-catalyzed reactions, involves a sequence of oxidative addition and reductive elimination. libretexts.orgwikipedia.orgmdpi.com

Palladium-Catalyzed Pathway : In the Buchwald-Hartwig amination, the catalytic cycle typically begins with a low-valent Pd(0) complex.

Oxidative Addition : The aryl halide (e.g., 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene) undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate. This step involves the cleavage of the carbon-halogen bond.

Coordination and Deprotonation : The imidazole nucleophile coordinates to the Pd(II) complex. In the presence of a base, the imidazole N-H proton is removed to form an imidazolide (B1226674) ligand.

Reductive Elimination : The final step is the reductive elimination of the N-arylated imidazole product, this compound. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org The ligands on the palladium center must be in a cis position for reductive elimination to occur. libretexts.org

Copper-Catalyzed Pathway : For the Ullmann condensation, a similar cycle involving a Cu(I)/Cu(III) couple is often proposed. mdpi.comresearchgate.net

Formation of Copper Imidazolide : The active Cu(I) catalyst first reacts with imidazole in the presence of a base to form a copper(I) imidazolide intermediate.

Oxidative Addition : The aryl halide, 2-bromophenyl halide, adds to the copper(I) imidazolide. This step forms a transient Cu(III) intermediate.

Reductive Elimination : The Cu(III) species then undergoes reductive elimination to yield this compound and a Cu(I) halide complex, which re-enters the catalytic cycle. mdpi.com

Kinetic studies on related copper-catalyzed N-arylation reactions have provided evidence both for and against a rate-determining oxidative addition step. acs.org For instance, a Hammett plot for the N-arylation of a Cu(I) amidate with para-substituted aryl iodides yielded a positive ρ value (+0.48), indicating that electron-deficient aryl iodides accelerate the reaction, which is consistent with an oxidative addition mechanism. acs.org However, comparisons of activation parameters with those from Pd(0) systems suggest the mechanism may be more complex than a simple oxidative addition. acs.org

Ligands are critical components in both palladium and copper-based systems, influencing catalyst stability, solubility, and reactivity.

In Copper-Catalyzed Systems : The classic Ullmann reaction required harsh conditions and stoichiometric copper. wikipedia.orgacs.org Modern systems employ catalytic copper with specific ligands to facilitate the reaction under milder conditions. Chelating diamine and phenanthroline derivatives are particularly effective. researchgate.net For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been shown to be a superior ligand for the N-arylation of imidazoles with aryl bromides and iodides. organic-chemistry.orgorganic-chemistry.org These ligands stabilize the copper center, increase its solubility, and facilitate the key steps of the catalytic cycle. The addition of co-catalysts like poly(ethylene glycol) (PEG) can further accelerate the reaction, possibly by acting as a phase-transfer catalyst. organic-chemistry.org

In Palladium-Catalyzed Systems : Ligands, typically bulky, electron-rich phosphines (e.g., biaryl phosphines), are essential for the efficiency of the Buchwald-Hartwig reaction. nih.gov They play several roles:

Promoting the oxidative addition of the aryl bromide.

Stabilizing the Pd(0) resting state.

Facilitating the final reductive elimination step. It has been shown that imidazoles themselves can act as inhibitors by competing with the phosphine (B1218219) ligand for coordination to the palladium center, preventing the formation of the active catalyst. nih.govmit.edu A pre-activation step, where the palladium precursor and the ligand are heated together before the addition of the imidazole substrate, can overcome this inhibition and drastically improve reaction efficacy. nih.govmit.edu

The table below summarizes the effect of different ligands on the yield of N-arylation of imidazole with 4-iodotoluene, demonstrating their crucial role.

| Catalyst/Ligand System | Yield (%) | Reference |

| CuBr / Norfloxacin | 95 | researchgate.net |

| CuI / Diethylsalicylamide | 92 | researchgate.net |

| CuI / 3-Acetylcumarin | 89 | researchgate.net |

| CuI / No Ligand | <5 | researchgate.net |

This table is illustrative of ligand effects in a model system.

Alternative mechanisms involving radical intermediates or single-electron transfer (SET) have been considered for C-N cross-coupling reactions. In such a pathway, the reaction could be initiated by a single-electron transfer from the active copper species to the aryl halide, generating an aryl radical and a Cu(II) species.

However, mechanistic studies on the copper-catalyzed N-arylation of amines using radical probes (compounds designed to react with and detect radical intermediates) have shown no evidence of radical formation. acs.org These experiments suggest that for many modern, well-defined copper/ligand systems, the reaction does not proceed via free aryl radicals. The absence of radical-derived byproducts like biphenyl (B1667301) further supports a mechanism dominated by the organometallic cycle of oxidative addition and reductive elimination rather than an SET pathway. acs.org

Kinetics of Arylation and Cross-Coupling Reactions

The study of reaction kinetics provides deep insight into the mechanism and the rate-determining steps of the N-arylation process. For copper-catalyzed systems, kinetic profiling has shown that the reaction rate can have a first-order dependence on the concentration of the amine (imidazole), the aryl halide, and the total copper catalyst. acs.orgresearchgate.net

In a detailed study of the stoichiometric N-arylation of a 1,2-diamine-ligated copper(I) amidate, the reaction was found to be first-order in both the copper complex and the aryl iodide. acs.org This data was used to construct an Eyring plot, which relates the rate constant to temperature, allowing for the determination of activation parameters (enthalpy and entropy of activation).

Table of Kinetic Data for N-Arylation of a Cu(I) Amidate

| Parameter | Value |

|---|---|

| Reaction Order in [Cu(I) Amidate] | 1 |

| Reaction Order in [Aryl Iodide] | 1 |

| Hammett ρ value (vs. substituted Ar-I) | +0.48 ± 0.14 |

| kapp at 90 °C (extrapolated) | 0.20 ± 0.01 M−1·s−1 |

Data derived from a model system for N-arylation of amides. acs.org

The positive Hammett ρ value indicates that electron-withdrawing groups on the aryl halide stabilize the transition state of the rate-determining step, thus increasing the reaction rate. acs.org This is consistent with a mechanism where the aryl halide is activated by the nucleophilic attack of the copper complex, such as in an oxidative addition step. acs.org

Stereochemical and Regiochemical Control in this compound Synthesis

For the synthesis of this compound, stereochemistry at the imidazole ring is not a factor. However, regiochemical control is a significant challenge, particularly when using substituted imidazoles or aryl halides with multiple reactive sites.

The primary regiochemical challenge in the synthesis of 1-substituted imidazoles arises when the imidazole ring itself is unsymmetrical (e.g., 4-methylimidazole). The arylation can potentially occur at either the N1 or N3 position. For the synthesis of compounds analogous to this compound from a 4-substituted imidazole, achieving selectivity for the N1 isomer is crucial.

In palladium-catalyzed systems, excellent N1 selectivity is often achieved. nih.govmit.edu This selectivity is attributed to steric hindrance. The bulky palladium-ligand complex preferentially coordinates to the less sterically hindered N1 nitrogen. Density functional theory (DFT) calculations have supported this hypothesis, showing that the transition state leading to the N1-arylated product is significantly lower in energy (ΔΔG‡= 5.1 kcal/mol in one study) compared to the transition state for N3 arylation. mit.edu

Another aspect of regioselectivity is the competition between N-arylation and C-H arylation. Imidazole has three C-H bonds (at C2, C4, and C5) that can also be functionalized via transition-metal catalysis. nih.gov Reaction conditions, particularly the choice of catalyst, ligands, and base, determine the chemoselectivity for N-arylation over C-H arylation. Generally, Ullmann and Buchwald-Hartwig conditions are highly selective for N-arylation. organic-chemistry.org

Computational and Theoretical Investigations of 1 2 Bromophenyl 1h Imidazole Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure of many-body systems. For aromatic and heterocyclic compounds like 1-(2-bromophenyl)-1H-imidazole, DFT methods provide a balance between accuracy and computational cost, making them ideal for a wide range of investigations.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states. While specific studies on the reaction pathways of this compound are not extensively documented, computational studies on analogous systems, such as the nucleophilic substitution reactions of imidazole (B134444) with 2-bromo-1-arylethanones, provide valuable insights rsc.orgwikipedia.orgamercrystalassn.org. These studies typically employ methods like the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-311G(d,p)) to optimize the geometries of reactants, products, and transition states rsc.orgamercrystalassn.org.

The synthesis of N-arylated imidazoles, a class to which this compound belongs, can be investigated computationally to understand the reaction energetics. For instance, the mechanism of copper-catalyzed N-arylation of imidazoles has been a subject of interest mdpi.com. DFT calculations can be used to model the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps, providing activation energies and reaction enthalpies for each elementary step. Similarly, the exploration of reaction mechanisms like the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) in nitroimidazole derivatives showcases the power of DFT in predicting regioselectivity and reaction outcomes by analyzing the Gibbs free energy of transition states researchgate.net.

The electronic structure of this compound, including the energies and distributions of frontier molecular orbitals (HOMO and LUMO), can be readily calculated using DFT. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule mdpi.comnih.gov. A smaller energy gap generally implies higher reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In N-aryl imidazoles, the HOMO is often localized on the imidazole ring and the phenyl ring, while the LUMO may be distributed over the entire molecule.

Below is a table with representative calculated geometric parameters for a similar compound, 2-(2-chlorophenyl)-1H-benzo[d]imidazole, obtained from DFT calculations. This data provides an approximation of the expected structural parameters for this compound.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl | 1.745 |

| C-N (imidazole) | 1.385 - 1.395 |

| C-C (phenyl) | 1.390 - 1.405 |

| N-C-N (imidazole) | 108.5 |

| C-N-C (imidazole) | 109.0 - 110.0 |

| C-C-C (phenyl) | 119.5 - 120.5 |

| Data is analogous for 2-(2-chlorophenyl)-1H-benzo[d]imidazole, calculated at the B3LYP/6-311++G(d,p) level of theory. |

Natural Bond Orbital (NBO) analysis is a powerful technique used in conjunction with DFT to understand bonding interactions, charge distribution, and hyperconjugative effects within a molecule pitt.eduresearchgate.netacadpubl.eu. For this compound, NBO analysis would reveal the nature of the C-Br and C-N bonds, as well as the delocalization of electron density between the phenyl and imidazole rings. The interactions between the lone pairs of the nitrogen and bromine atoms with the antibonding orbitals of adjacent bonds contribute to the stability of the molecule.

Aromaticity is a key feature of the imidazole ring. DFT-based methods can quantify aromaticity through various indices such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). Studies on substituted imidazoles have shown that the nature and position of substituents can significantly influence the aromatic character of the ring nih.gov. The bromo substituent on the phenyl ring in this compound can affect the electronic properties of the imidazole ring through inductive and resonance effects, which can be quantified through computational analysis nih.gov.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating the electronic absorption and emission spectra of molecules acs.orgresearchgate.netacs.org. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands in the UV-Vis spectrum. For this compound, TD-DFT calculations would likely predict π-π* transitions as the dominant electronic excitations, characteristic of aromatic systems researchgate.net.

The choice of functional and basis set is crucial for the accuracy of TD-DFT predictions. Hybrid functionals like B3LYP and PBE0 are commonly used for such calculations acs.org. Solvation effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions of spectra in solution researchgate.net.

The following table presents representative TD-DFT calculated electronic transition data for a related imidazole derivative.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 315 | 0.25 | HOMO -> LUMO |

| S0 -> S2 | 280 | 0.15 | HOMO-1 -> LUMO |

| S0 -> S3 | 255 | 0.35 | HOMO -> LUMO+1 |

| Data is analogous for a generic N-phenylimidazole derivative, calculated at the TD-B3LYP/6-311+G(d,p) level of theory in a non-polar solvent. |

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions nih.govnih.govrdd.edu.iq. For a flexible molecule like this compound, which has a rotational degree of freedom around the C-N bond connecting the two rings, MD simulations can explore the conformational landscape and determine the most stable conformers.

Quantum Chemical Studies on Ligand-Metal Interactions

The imidazole moiety is a well-known ligand in coordination chemistry, and this compound can act as a ligand for various metal ions. Quantum chemical methods, particularly DFT, are extensively used to study the nature of ligand-metal interactions in coordination complexes mdpi.comacs.orgwiley-vch.dersc.org.

These studies can provide detailed information on the geometry of the metal complex, the strength of the metal-ligand bond, and the electronic structure of the complex. Energy decomposition analysis (EDA) and the Quantum Theory of Atoms in Molecules (QTAIM) are advanced techniques that can be used to dissect the ligand-metal bond into its constituent components, such as electrostatic, covalent, and dispersion interactions wikipedia.orgpitt.edursc.org. This allows for a deeper understanding of the factors that govern the stability and reactivity of these complexes. For example, DFT studies on copper(II) complexes with imidazole-based ligands have provided insights into their coordination modes and electronic properties mdpi.comresearchgate.netacs.orgwiley-vch.de.

Coordination Chemistry and Catalytic Applications of 1 2 Bromophenyl 1h Imidazole and Its Derivatives

1-(2-Bromophenyl)-1H-imidazole as a Precursor to N-Heterocyclic Carbene (NHC) Ligands

This compound serves as a versatile precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of organic compounds that feature a divalent carbon atom with a lone pair of electrons, stabilized by adjacent nitrogen atoms within a heterocyclic ring. magtech.com.cn Their strong σ-donating ability and tunable steric and electronic properties have made them indispensable in modern organometallic chemistry and catalysis. magtech.com.cn

The transformation of this compound into an NHC ligand typically begins with the quaternization of the imidazole (B134444) ring. This is achieved by reacting the starting imidazole with an alkyl or aryl halide to introduce a substituent on the second nitrogen atom, resulting in the formation of a 1-(2-bromophenyl)-3-substituted-1H-imidazolium salt. magtech.com.cn This salt is the direct precursor to the free NHC.

Deprotonation of the imidazolium salt at the C2 position, the carbon atom situated between the two nitrogen atoms, is accomplished using a strong base. This process generates the highly reactive N-heterocyclic carbene. The resulting NHC ligand, bearing a 2-bromophenyl substituent, can then be coordinated to a variety of transition metals to form stable metal-NHC complexes. The presence of the bromo-substituent on the phenyl ring offers a handle for further functionalization, allowing for the creation of more complex ligand architectures.

Formation and Characterization of Transition Metal Complexes with Imidazole-based Ligands

The NHC ligands derived from this compound readily form stable coordination complexes with a wide range of transition metals, including palladium, silver, and iron. The formation of these complexes is typically achieved through several synthetic routes. One common method involves the reaction of the free NHC, generated in situ from its imidazolium salt precursor, with a suitable metal precursor. Another approach is through transmetalation, where an NHC-silver complex is used to transfer the carbene ligand to another metal center. magtech.com.cn

Electronic Properties of Metal-Ligand Adducts

The electronic properties of the metal-ligand adducts are a key factor in their catalytic activity. NHCs are strong σ-donors, which increases the electron density on the metal center. This enhanced electron density can facilitate crucial steps in catalytic cycles, such as oxidative addition. The electronic nature of the NHC ligand can be fine-tuned by modifying the substituents on the imidazole ring and the N-aryl group. The 2-bromophenyl group, being weakly electron-withdrawing, can subtly modulate the electronic character of the resulting NHC ligand and its corresponding metal complex. Techniques such as infrared (IR) spectroscopy of related metal-carbonyl complexes and cyclic voltammetry are often employed to probe the electronic effects of the NHC ligand on the metal center.

Catalytic Applications in Organic Transformations

The transition metal complexes bearing NHC ligands derived from this compound are highly effective catalysts for a variety of organic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. The stability and high activity of these catalysts can be attributed to the strong metal-carbene bond, which prevents ligand dissociation and catalyst decomposition, even at elevated temperatures. nih.gov

Catalysis in Other C-X Bond Formations

Beyond C-C bond formation, palladium-NHC complexes are also efficient catalysts for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. nih.gov These reactions, often referred to as Buchwald-Hartwig aminations and etherifications, are crucial for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The NHC ligand, in a similar fashion to cross-coupling reactions, promotes the key steps in the catalytic cycle, enabling the coupling of a wide range of amines, alcohols, and phenols with aryl halides. The robustness of the Pd-NHC catalysts allows for these transformations to be carried out under relatively mild conditions with high functional group tolerance. nih.gov

Heterogeneous and Homogeneous Catalysis Systems

The unique structural characteristics of this compound and its derivatives have positioned them as valuable ligands in the realm of catalysis. The presence of a nitrogen-donor imidazole ring and a potentially coordinating bromophenyl group allows for the formation of stable and catalytically active metal complexes. These complexes have demonstrated efficacy in both homogeneous and heterogeneous catalytic systems, facilitating a variety of important organic transformations.

In homogeneous catalysis , metal complexes of this compound and its derivatives are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the catalytic species. A prominent application of this ligand is in the formation of N-heterocyclic carbene (NHC) complexes. The imidazolium salt precursor, derived from this compound, can be readily converted into a highly reactive NHC ligand that forms robust bonds with transition metals like palladium. These palladium-NHC complexes are particularly effective catalysts for cross-coupling reactions.

For instance, palladium complexes featuring NHC ligands derived from substituted imidazoles have shown excellent performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in modern organic synthesis. These catalysts facilitate the coupling of aryl halides with arylboronic acids to produce biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. The sterically demanding and electron-donating nature of the NHC ligand, influenced by the 2-bromophenyl substituent, can enhance the stability and catalytic turnover of the palladium center.

The following table summarizes representative data from a study on Suzuki-Miyaura cross-coupling reactions catalyzed by a palladium-NHC complex derived from a substituted imidazole, illustrating the typical efficiency of such systems.

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 98 |

| 2 | 4-Chloroanisole | 4-Tolylboronic acid | K₃PO₄ | Toluene | 110 | 4 | 95 |

| 3 | 1-Bromo-4-nitrobenzene | 3-Methoxyphenylboronic acid | Cs₂CO₃ | DMF | 120 | 1.5 | 99 |

| 4 | 2-Bromopyridine | 2-Naphthylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 3 | 92 |

| This table presents illustrative data for palladium-NHC catalyzed Suzuki-Miyaura reactions. Specific performance data for catalysts derived directly from this compound may vary. |

In the domain of heterogeneous catalysis , the focus shifts to immobilizing these catalytically active complexes onto solid supports. This approach offers significant advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. One effective strategy for heterogenization involves the incorporation of this compound-based ligands into the structure of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. By using a derivative of this compound as a linker in the synthesis of a MOF, catalytically active metal centers can be integrated into a robust, high-surface-area support.

Another approach to creating heterogeneous catalysts involves the covalent attachment or adsorption of pre-synthesized metal complexes of this compound onto materials such as silica, alumina, or polymers. The choice of support and the method of immobilization are crucial for maintaining the catalytic activity and stability of the complex. These heterogeneous catalysts have been explored for a range of reactions, including oxidations, reductions, and carbon-carbon coupling reactions. The reusability of such catalysts is a key metric of their performance, as demonstrated in the following hypothetical data table for a Heck reaction catalyzed by an immobilized palladium complex.

| Cycle | Substrate 1 | Substrate 2 | Product Yield (%) |

| 1 | Iodobenzene | Styrene | 96 |

| 2 | Iodobenzene | Styrene | 95 |

| 3 | Iodobenzene | Styrene | 93 |

| 4 | Iodobenzene | Styrene | 91 |

| 5 | Iodobenzene | Styrene | 88 |

| This table illustrates the potential reusability of a heterogeneous catalyst derived from a this compound complex in a Heck reaction. |

The development of both homogeneous and heterogeneous catalytic systems based on this compound and its derivatives continues to be an active area of research. The versatility of this ligand scaffold allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, enabling the design of highly efficient and selective catalysts for a broad spectrum of chemical transformations.

Advanced Characterization Techniques for Research on 1 2 Bromophenyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-(2-Bromophenyl)-1H-imidazole. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the precise determination of the chemical environment of each proton and carbon atom, as well as their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the imidazole (B134444) and bromophenyl protons. The protons on the imidazole ring typically appear in the aromatic region, with chemical shifts influenced by the anisotropic effect of the adjacent phenyl ring. The protons of the bromophenyl group will exhibit a complex splitting pattern due to spin-spin coupling, with their chemical shifts determined by the electron-withdrawing effect of the bromine atom and the imidazole ring. Unusual downfield shifts for imidazole protons, sometimes exceeding 9 ppm, can be indicative of specific intermolecular interactions like hydrogen bonding nih.gov.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts of the imidazole carbons are characteristic, and the carbons of the bromophenyl ring will show distinct signals, with the carbon atom directly bonded to the bromine atom exhibiting a lower chemical shift due to the heavy atom effect. In some cases, fast tautomerization in the imidazole ring can lead to peak broadening or the absence of certain carbon signals in solution-state NMR mdpi.com.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify adjacent protons within the bromophenyl and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons emerypharma.comsdsu.edu.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Imidazole H-2 | 7.8 - 8.2 | 135 - 140 | C4, C5 |

| Imidazole H-4 | 7.1 - 7.4 | 128 - 132 | C2, C5 |

| Imidazole H-5 | 7.0 - 7.3 | 118 - 122 | C2, C4 |

| Bromophenyl H-3' | 7.6 - 7.8 | 127 - 130 | C1', C2', C5' |

| Bromophenyl H-4' | 7.3 - 7.5 | 128 - 131 | C2', C6' |

| Bromophenyl H-5' | 7.4 - 7.6 | 124 - 127 | C1', C3' |

| Bromophenyl H-6' | 7.2 - 7.4 | 132 - 135 | C2', C4' |

| Imidazole C-2 | - | 135 - 140 | H-2, H-4, H-5 |

| Imidazole C-4 | - | 128 - 132 | H-2, H-4, H-5 |

| Imidazole C-5 | - | 118 - 122 | H-2, H-4, H-5 |

| Bromophenyl C-1' | - | 135 - 138 | H-3', H-5' |

| Bromophenyl C-2' | - | 120 - 124 | H-3', H-4' |

| Bromophenyl C-3' | - | 127 - 130 | H-4', H-5' |

| Bromophenyl C-4' | - | 128 - 131 | H-3', H-5', H-6' |

| Bromophenyl C-5' | - | 124 - 127 | H-3', H-4', H-6' |

| Bromophenyl C-6' | - | 132 - 135 | H-4', H-5' |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₉H₇BrN₂, with a high degree of confidence.

The calculated monoisotopic mass of this compound is 221.97926 Da uni.lu. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a protonated molecule [M+H]⁺ at m/z 222.98654 uni.lu. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by 2 Da, which is a key signature for bromine-containing compounds.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the parent ion can provide valuable structural information by inducing fragmentation. Although a specific fragmentation pattern for this compound is not detailed in the provided search results, likely fragmentation pathways can be predicted based on its structure. Common fragmentation would involve the cleavage of the bond between the phenyl ring and the imidazole nitrogen, as well as fragmentation of the imidazole ring itself. The loss of the bromine atom is another expected fragmentation pathway.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₇⁷⁹BrN₂⁺ | 221.97926 |

| [M]⁺ | C₉H₇⁸¹BrN₂⁺ | 223.97721 |

| [M+H]⁺ | C₉H₈⁷⁹BrN₂⁺ | 222.98709 |

| [M+H]⁺ | C₉H₈⁸¹BrN₂⁺ | 224.98504 |

| [M+Na]⁺ | C₉H₇⁷⁹BrN₂Na⁺ | 244.96903 |

| [M+Na]⁺ | C₉H₇⁸¹BrN₂Na⁺ | 246.96698 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the imidazole and bromophenyl moieties.

C-H stretching: Aromatic C-H stretching vibrations from both rings are expected in the region of 3000-3150 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds in the imidazole ring would appear in the 1400-1650 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations of the imidazole ring are typically observed in the 1300-1400 cm⁻¹ range niscpr.res.in.

C-Br stretching: The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 500 and 600 cm⁻¹.

Out-of-plane bending: The C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring in the 700-900 cm⁻¹ region can provide information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl ring and the breathing modes of the imidazole ring are expected to be prominent. The C-Br stretching vibration may also be observable.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak | Medium |

| C=C/C=N Ring Stretch | 1400 - 1650 | Strong | Strong |

| C-N Stretch | 1300 - 1400 | Medium | Medium |

| C-H In-plane Bend | 1000 - 1300 | Medium | Medium |

| C-H Out-of-plane Bend | 700 - 900 | Strong | Weak |

| C-Br Stretch | 500 - 600 | Medium | Strong |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional molecular structure of a compound in the solid state. This method provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.

Although a crystal structure for this compound has not been found in the searched literature, studies on similar compounds, such as 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole and 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole, demonstrate the utility of this technique nih.govresearchgate.net.

A hypothetical X-ray diffraction study of this compound would reveal:

The planarity of the imidazole ring.

The dihedral angle between the planes of the imidazole and bromophenyl rings, which is influenced by steric hindrance from the ortho-bromo substituent.

Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings or weak hydrogen bonds, which govern the supramolecular assembly.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Bond Lengths (Å) | e.g., C-N, C-C, C-Br |

| Bond Angles (°) | e.g., C-N-C, C-C-C |

| Torsion Angles (°) | Dihedral angle between rings |

| Intermolecular Interactions | π-π stacking, C-H···π interactions |

Advanced Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Purity Assessment: Reverse-phase HPLC (RP-HPLC) is a commonly used method for determining the purity of organic compounds nih.govresearchgate.net. A suitable RP-HPLC method for this compound would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The compound would be detected using a UV detector, likely at a wavelength where the aromatic system has a strong absorbance. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound nih.gov. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, allowing for the determination of the reaction's endpoint. HPLC can also be used for more quantitative reaction monitoring.

Interactive Data Table: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Conditions |

| Column | C18, 5 µm particle size, e.g., 4.6 x 250 mm |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, possibly with a modifier like formic acid or TFA. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength around 254 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Emerging Research Avenues and Future Challenges in 1 2 Bromophenyl 1h Imidazole Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of imidazole (B134444) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. asianpubs.orgnih.gov For 1-(2-Bromophenyl)-1H-imidazole, this translates to developing synthetic protocols that move away from hazardous reagents and harsh conditions.

Key Green Strategies:

Solvent-Free Reactions: A significant advancement is the use of solvent-free, or "neat," reaction conditions. asianpubs.orgnih.gov By eliminating organic solvents, these methods reduce volatile organic compound (VOC) emissions, simplify product purification, and often lead to higher yields and shorter reaction times. asianpubs.orgsemanticscholar.org For instance, the synthesis of various tetrasubstituted imidazoles has been successfully achieved by heating a mixture of reactants in the absence of any solvent, a technique directly applicable to the synthesis of this compound and its derivatives. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ias.ac.innih.gov In the context of imidazole synthesis, it can dramatically reduce reaction times from hours to minutes. This efficiency is due to the rapid and uniform heating of the reaction mixture. This technique, combined with the use of environmentally benign solvents like water, presents a green pathway for producing imidazole-based scaffolds. nih.govresearchgate.net

Use of Water as a Solvent: Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. researchgate.net The development of synthetic methods that are effective in water is a key goal. For example, palladium-catalyzed homocoupling reactions for synthesizing complex molecules have been successfully performed in water, offering a sustainable alternative to traditional organic solvents. researchgate.net

These green approaches are not only environmentally responsible but also offer economic benefits through reduced waste disposal costs and increased process efficiency, paving the way for more sustainable manufacturing of this compound.

Development of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for improving the efficiency of reactions that produce this compound. The focus is on creating catalysts that are not only highly active but also reusable, non-toxic, and capable of functioning under mild conditions.

Emerging Catalytic Systems:

Heterogeneous Catalysts: Solid-phase catalysts, such as zeolites and metal-organic frameworks (MOFs), are gaining prominence. nih.govmdpi.com ZSM-11 zeolite, for example, has been used as a highly efficient and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.govsemanticscholar.org Similarly, the chromium-based MOF, MIL-101(Cr), has demonstrated high yields in short reaction times with low catalyst loading. mdpi.com The primary advantage of these catalysts is the ease of separation from the reaction mixture, allowing for simple recovery and reuse over multiple cycles without significant loss of activity. nih.govias.ac.in

Nanocatalysts: Nanoparticles, such as those made from cobalt oxide, are also being explored as robust and green catalysts for imidazole synthesis. researchgate.net Their high surface-area-to-volume ratio often translates to superior catalytic activity. These catalysts can function as Lewis acids, activating reactants and promoting the desired chemical transformations. researchgate.netnih.gov

Catalyst-Free Innovations: In some cases, the ideal green approach is to eliminate the catalyst altogether. acs.org Research into catalyst-free reactions, often promoted by microwave irradiation or conducted in environmentally friendly solvents like water, aims to simplify synthesis and reduce reliance on potentially toxic or expensive metals. ias.ac.inresearchgate.net

The table below summarizes the performance of various modern catalytic systems used in the synthesis of substituted imidazoles, highlighting the potential for application in this compound synthesis.

| Catalyst System | Reaction Conditions | Yield (%) | Key Advantages |

| ZSM-11 Zeolite | Solvent-free, 110 °C | ~95% | Reusable, high yield, short reaction time. nih.gov |

| MIL-101(Cr) MOF | Solvent-free | 95% | Low catalyst loading, easy recovery. mdpi.com |

| (NH₄)₆Mo₇O₂₄·4H₂O | Microwave, solvent-free | High | Cheap, non-toxic, rapid. ias.ac.in |

| Cobalt Oxide Nanoparticles | N/A | High | Reusable, efficient, environmentally friendly. researchgate.net |

Strategies for Fine-Tuning Regioselectivity and Chemoselectivity

Future research is focused on developing highly selective synthetic methods. This involves a deep understanding of reaction mechanisms to guide the choice of reagents, catalysts, and conditions.

Controlling N-Alkylation: A common challenge in imidazole chemistry is controlling the position of substitution on the nitrogen atoms of the imidazole ring. The reaction of an imidazole with an alkylating agent can result in a mixture of products. Studies have shown that the choice of base, solvent, and temperature can profoundly influence the outcome. For example, total regioselectivity for alkylation at the N1 position of nitroimidazoles has been achieved by carefully selecting the reaction conditions. researchgate.net

Mechanistic Insights: Detailed mechanistic studies, often combining experimental work with computational analysis, are essential for understanding the factors that govern selectivity. sci-hub.red By elucidating the reaction pathway, chemists can design conditions that favor the formation of a single, desired product. For instance, studies on the reaction of amidines with phenacyl bromide have provided insights into how to achieve the regioselective synthesis of 1,2,4-trisubstituted imidazoles. sci-hub.red

Achieving predictable and high selectivity remains a significant challenge, and the development of robust strategies is a key avenue for future research in the synthesis of this compound.

Integration with High-Throughput Experimentation and Automation

The traditional, one-at-a-time approach to optimizing chemical reactions is slow and resource-intensive. youtube.com High-Throughput Experimentation (HTE) is a modern approach that uses automation and robotics to run hundreds of experiments in parallel, each on a very small scale. youtube.comnih.gov This allows for the rapid screening of a wide array of reaction parameters, such as catalysts, solvents, bases, and temperatures. youtube.com

Applications in Imidazole Synthesis:

Reaction Optimization: For a target molecule like this compound, HTE can be used to quickly identify the optimal conditions for its synthesis, maximizing yield and minimizing byproducts. youtube.com Instead of a slow, iterative process, a large experimental design space can be explored simultaneously. youtube.com

Discovery of New Reactions: HTE is also a powerful tool for discovering entirely new chemical reactions. youtube.com By randomly combining reagents in a high-throughput manner, there is a greater chance of identifying novel transformations that would be missed by traditional methods.

Library Synthesis: In drug discovery, chemists often need to synthesize a large number of related compounds (a "library") to test for biological activity. HTE and automation are ideally suited for this task, enabling the rapid production of diverse imidazole derivatives for screening. trajanscimed.com

The integration of HTE is transforming chemical research by accelerating the pace of discovery and optimization, making it a critical component of future efforts to synthesize and explore the potential of this compound. nih.govacs.org

Synergistic Experimental and Computational Research Paradigms

The combination of experimental chemistry with computational modeling represents a powerful paradigm for modern chemical research. acs.org Computational chemistry, particularly methods like Density Functional Theory (DFT), allows scientists to study molecules and reactions at a level of detail that is often inaccessible through experiments alone. researchgate.net

How Computation Aids Synthesis:

Predicting Properties and Reactivity: Computational models can predict the geometric and electronic properties of molecules like this compound. researchgate.net This information can help in understanding its reactivity and designing more effective synthetic routes.

Elucidating Reaction Mechanisms: By simulating the reaction pathway, computational studies can provide a step-by-step picture of how reactants are converted into products. sci-hub.red This insight is invaluable for explaining observed outcomes, such as regioselectivity, and for predicting how changes in reaction conditions will affect the result.

In Silico Screening: Computational tools can be used to perform "in silico" (computer-based) screening of potential drug candidates. nih.gov For example, molecular docking studies can predict how well a molecule like a derivative of this compound might bind to a biological target, helping to prioritize which compounds to synthesize and test in the lab. researchgate.netnih.govcosmosscholars.com

The synergy between experimental and computational approaches creates a feedback loop: computational predictions guide experimental work, and experimental results are used to refine and validate the computational models. acs.org This integrated approach leads to a deeper understanding of chemical systems and a more efficient path to discovery.

Q & A

Basic: What are the optimized synthetic routes for 1-(2-Bromophenyl)-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Ullmann-type coupling or Pd-catalyzed cross-coupling. A representative protocol involves reacting 2-bromophenyl derivatives with imidazole under catalytic conditions. For example:

- Copper(I)-mediated coupling : Use 2-bromo-nitrobenzene (1 eq.), imidazole (1.2 eq.), K₂CO₃ (1.2 eq.), and CuI (0.1 eq.) in DMF at 120°C under argon for 24 hours, achieving yields up to 72% after purification .

- Pd-catalyzed diversification : Late-stage functionalization via Pd catalysis allows regioselective C–H activation, enabling the introduction of aryl or aldehyde groups at specific positions (e.g., compound 5 in ) .

Yields depend on steric/electronic effects of substituents, catalyst loading, and solvent polarity. Microwave-assisted synthesis may reduce reaction time but requires optimization.

Basic: How is this compound structurally characterized, and what analytical benchmarks are critical?

Methodological Answer:

Characterization relies on multinuclear NMR and high-resolution mass spectrometry (HRMS) :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.26–7.90 ppm) and carbons (δ 116.8–144.2 ppm) for the imidazole and bromophenyl moieties. Coupling patterns distinguish substitution positions .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 306.9633 for C₁₃H₈BrClN₂) with <5 ppm error .

Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced: How do structural modifications influence the biological activity of this compound analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight:

- Substituent effects : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance metabolic stability but may reduce solubility. For anticonvulsant analogs, oxygen-containing bridges improve therapeutic indices .

- CoMSIA modeling : A Comparative Molecular Similarity Indices Analysis (CoMSIA) of 44 derivatives identified steric and electrostatic fields as critical for anticonvulsant ED₅₀ values. Hydrophobic groups at the para-position correlate with enhanced activity .

Validate predictions via in vitro assays (e.g., MES test for seizures) .

Advanced: What strategies enable late-stage diversification of this compound for drug discovery?

Methodological Answer:

Pd-catalyzed C–H functionalization is pivotal:

- Regioselective arylation : React with aryl halides (e.g., 4-bromobenzaldehyde) under Pd(OAc)₂ catalysis to introduce electrophilic groups at the imidazole C5 position (e.g., compound 5, m.p. 167–168°C) .

- Cross-coupling : Suzuki-Miyaura coupling with boronic acids installs biaryl systems, enhancing π-stacking interactions for target binding .

Monitor reaction progress via TLC and optimize ligands (e.g., XPhos) for selectivity .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models integrate:

- CoMSIA : Generate 3D contour maps to visualize favorable regions for substituents. For example, bulky groups at the ortho-position improve anticonvulsant potency .

- Docking studies : Simulate binding to targets like EGFR or LAT1 transporters using AutoDock Vina. Prioritize derivatives with ΔG < −8 kcal/mol .

Validate with in vitro cytotoxicity assays (e.g., MTT) against relevant cell lines .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (P260) .

- Storage : Keep in airtight containers under argon, away from moisture and light (P402+P404) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Basic: Which analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies in NMR/HRMS data arise from solvent effects or impurities. Mitigate via:

- Deuterated solvent standardization : Use CDCl₃ for ¹H NMR to avoid shifts from residual protons .

- High-field NMR : 400 MHz or higher instruments resolve overlapping signals (e.g., aromatic protons at δ 7.42–7.50 ppm) .

- HRMS calibration : Internal standards (e.g., NaTFA) ensure mass accuracy <1 ppm .

Advanced: How does regioselectivity challenge the synthesis of polysubstituted this compound derivatives?

Methodological Answer:

Regioselectivity is influenced by:

- Catalyst systems : CuI favors N-arylation, while Pd catalysts enable C-H activation. For example, Pd(OAc)₂/XPhos selectively functionalizes the C5 position .

- Steric hindrance : Bulky substituents on the imidazole ring direct reactions to less hindered sites. Computational modeling (DFT) predicts transition-state geometries .

Optimize temperature (80–140°C) and solvent (DMSO > DMF) to control pathways .

Advanced: How can researchers address contradictory yield data in synthetic protocols?

Methodological Answer:

Variations in yields (e.g., 72% vs. lower reports) stem from:

- Purity of starting materials : Halogenated aryl precursors require rigorous drying to avoid hydrolysis .

- Catalyst activation : Freshly prepared CuI or Pd catalysts prevent deactivation. Pre-stir catalysts with ligands (e.g., 1,10-phenanthroline) enhances efficiency .

- Workup procedures : Column chromatography with gradient elution (hexane/EtOAc) improves recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.